molecular formula C19H16BrN5O2S B11232149 N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

Cat. No.: B11232149
M. Wt: 458.3 g/mol
InChI Key: GKKHJJNOFNYUIA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a complex structure with a bromophenyl group, a triazolopyridazine moiety, and a benzenesulfonamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C19H16BrN5O2S

Molecular Weight

458.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-methyl-5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C19H16BrN5O2S/c1-12-3-4-14(17-9-10-19-22-21-13(2)25(19)23-17)11-18(12)28(26,27)24-16-7-5-15(20)6-8-16/h3-11,24H,1-2H3

InChI Key

GKKHJJNOFNYUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C=C2)C)S(=O)(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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